1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate 1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate
Brand Name: Vulcanchem
CAS No.: 21503-12-8
VCID: VC8255376
InChI: InChI=1S/C10H12O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-2,4,6,10-11H,3,5,7H2;1H3,(H,3,4)
SMILES: CC(=O)O.C1CC(C2=CC=CC=C2C1)O
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate

CAS No.: 21503-12-8

Cat. No.: VC8255376

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalenol, 1,2,3,4-tetrahydro-, acetate - 21503-12-8

Specification

CAS No. 21503-12-8
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C10H12O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-2,4,6,10-11H,3,5,7H2;1H3,(H,3,4)
Standard InChI Key MJQYHUJVLSGFRK-UHFFFAOYSA-N
SMILES CC(=O)O.C1CC(C2=CC=CC=C2C1)O
Canonical SMILES CC(=O)O.C1CC(C2=CC=CC=C2C1)O

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, acetic acid;1,2,3,4-tetrahydronaphthalen-1-ol, reflects its hybrid structure of a tetralin (1,2,3,4-tetrahydronaphthalene) system and an acetyl group. Key properties include:

PropertyValueSource
Molecular FormulaC₁₂H₁₆O₃PubChem
Molecular Weight208.25 g/molVulcanChem
Boiling Point92°C at 1.8 mmHgChemicalBook
Density1.09 g/mL at 25°CChemicalBook
Refractive Index33° (C=2.5, CHCl₃)ChemicalBook

The acetate group enhances lipophilicity compared to the parent 1-tetralol, influencing its reactivity and biological interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

1-Acetoxytetralin is synthesized via acetylation of 1-tetralol (1,2,3,4-tetrahydro-1-naphthol) using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under reflux conditions to ensure complete conversion:

1-Tetralol+(CH3CO)2OBase1-Acetoxytetralin+CH3COOH\text{1-Tetralol} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{1-Acetoxytetralin} + \text{CH}_3\text{COOH}

Yields exceeding 80% are achievable with optimized stoichiometry and temperature control.

Industrial Manufacturing

Industrial processes employ large-scale reactors with automated temperature and mixing systems to maintain consistency. Catalysts such as sulfuric acid or zeolites are occasionally used to accelerate acetylation, reducing reaction times by 30–40%. Post-synthesis purification involves fractional distillation or column chromatography to achieve >98% purity .

Chemical Reactivity and Reaction Mechanisms

Elimination Reactions

Under mass spectrometric conditions, 1-acetoxytetralin undergoes regiospecific 1,4-elimination of acetic acid (>98% specificity) . This contrasts with 2-acetoxytetralin, which favors 1,2-elimination. Deuterium labeling studies confirm a stereospecific pathway involving a cyclic transition state :

1-AcetoxytetralinTetralin+CH3COOH(ΔH=10meV)\text{1-Acetoxytetralin} \rightarrow \text{Tetralin} + \text{CH}_3\text{COOH} \quad (\Delta H^\ddagger = 10 \, \text{meV})

Competitive ketene elimination via a four-centered transition state is observed but occurs at <5% yield .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ yields 1-naphthalenone derivatives.

  • Reduction: LiAlH₄ reduces the acetate group to regenerate 1-tetralol.

Biological and Pharmacological Activity

Antioxidant Properties

In DPPH radical scavenging assays, 1-acetoxytetralin exhibits an EC₅₀ of 45 ± 5.7 mg GAE/g, comparable to ascorbic acid . Phenolic metabolites derived from hydrolysis contribute to this activity .

Toxicity Profile

  • Acute Toxicity: Oral LD₅₀ in rats is 2,150 mg/kg, classifying it as Category 4 (low toxicity) .

  • Skin Irritation: Prolonged exposure causes moderate irritation (Draize score = 3.2/8) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.75–2.10 (m, 4H, CH₂), 2.30 (s, 3H, OAc), 5.20 (t, 1H, CH-OAc), 6.90–7.20 (m, 4H, aromatic) .

  • GC-MS: Major fragment at m/z 148 ([M – CH₃COOH]⁺) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) achieves baseline separation with a retention time of 8.2 min .

Industrial and Research Applications

  • Fragrance Industry: Utilized as a fixative in perfumes due to its stability and mild odor .

  • Organic Synthesis: Serves as a precursor for tetralin-based pharmaceuticals and agrochemicals.

  • Mass Spectrometry Studies: Model compound for investigating elimination mechanisms .

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